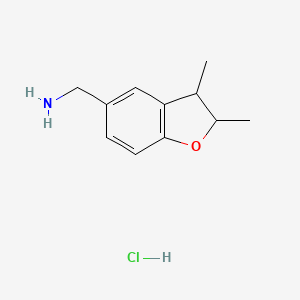
(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic aromatic organic compounds characterized by a fused benzene and furan ring. This particular compound has shown potential in various scientific research applications due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Enantioselective Reduction: One common synthetic route involves the enantioselective reduction of homobenzylic ketones using chiral spiroborate ester catalysts. This method allows for the preparation of (S)-2-methyl-2,3-dihydro-1-benzofuran.
Cyclization Reactions: Another approach is the cyclization of appropriate precursors, such as the intramolecular etherification of alcohols.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents is crucial to achieving the desired enantiomeric excess and overall efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Reduced alcohols and amines.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
科学的研究の応用
Medicinal Chemistry
1.1 Antidepressant Properties
Research indicates that derivatives of benzofuran compounds exhibit antidepressant-like effects. The structural features of (2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride suggest potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar compounds can enhance mood and alleviate symptoms of depression in animal models .
1.2 Neurological Research
The compound has been investigated for neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies show that it may help in reducing oxidative stress and inflammation in neuronal cells .
Material Science
2.1 Polymer Synthesis
In material science, this compound serves as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the performance characteristics of materials used in various applications, including coatings and composites .
2.2 Organic Electronics
The compound has potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its electronic properties make it suitable for use as an electron transport layer or as an active material in devices aimed at energy conversion .
Chemical Intermediate
3.1 Synthesis of Other Compounds
As a versatile intermediate, this compound can be utilized in the synthesis of various pharmaceuticals and agrochemicals. Its functional groups allow for further chemical modifications to create more complex molecules with desired biological activities .
Case Studies
作用機序
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes, leading to biological responses. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
類似化合物との比較
2-Methyl-2,3-dihydro-1-benzofuran: A closely related compound with similar biological activities.
3-Methyl-2,3-dihydro-1-benzofuran: Another structural analog with comparable properties.
Benzofuran derivatives: Various other benzofuran derivatives with diverse biological activities.
Uniqueness: (2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride stands out due to its specific structural features, such as the presence of methyl groups at the 2 and 3 positions, which can influence its reactivity and biological activity.
特性
IUPAC Name |
(2,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-7-8(2)13-11-4-3-9(6-12)5-10(7)11;/h3-5,7-8H,6,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIWDOZWFSGUNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=C1C=C(C=C2)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













